N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Furan and thiophene are five-membered heteroaromatic compounds. Furan has an oxygen atom, and thiophene has a sulfur atom at the 1 position . They are considered to be structural alerts with formulas C4H4O (furan) and C4H4S (thiophene) . They are soluble in most organic solvents like alcohol and ether but insoluble in water .
Molecular Structure Analysis
The molecular structure of furan and thiophene involves a five-membered ring with heteroatoms. The presence of these heteroatoms contributes to the unique chemical properties of these compounds .Chemical Reactions Analysis
Furan and thiophene can undergo various chemical reactions due to the presence of the heteroatoms. They can participate in electrophilic substitution reactions, and their derivatives have been reported to possess a wide range of therapeutic properties .Physical and Chemical Properties Analysis
Furan and thiophene have unique physical and chemical properties. For instance, they have a molecular mass of 68.07 g/mol (furan) and 84.14 g/mol (thiophene), and a density of 0.936 g/ml (furan) and 1.051 g/ml (thiophene). They are soluble in most organic solvents but insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound involved in the synthesis of various derivatives with potential biological activities. The synthesis involves the condensation of certain acylhydrazones with hydrazine hydrate to produce amino-triazole derivatives, which are then reacted with aromatic aldehydes to form arylidenamino derivatives. These derivatives have been explored for their antibacterial, antiurease, and antioxidant activities, showing effective antiurease and antioxidant properties (Sokmen et al., 2014).
Biological Activities
Research indicates that derivatives synthesized from similar compounds demonstrate significant antimicrobial activities. For instance, azole derivatives obtained from furan-2-carbohydrazide have shown activity against various microorganisms, indicating the potential for antimicrobial applications (Başoğlu et al., 2013). Additionally, compounds involving the furan and triazole moieties have been synthesized and evaluated for their antimicrobial and antioxidant activities, further suggesting the utility of such compounds in developing treatments against microbial infections and oxidative stress (Iradyan et al., 2014).
Potential Applications in Material Science
In the field of material science, compounds containing the furan and triazole units have been explored for their corrosion inhibition properties. Studies suggest that these compounds can form protective layers on metal surfaces, thus preventing corrosion in acidic environments. This application is particularly relevant in industries where metal preservation is crucial (Murmu et al., 2020).
Mechanism of Action
Target of Action
The compound N-(furan-3-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, also known as N-[(furan-3-yl)methyl]-1-methyl-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide, is a synthetic derivative of thiophene . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .
Mode of Action
It is known that thiophene derivatives, in general, are extremely reactive due to the significant delocalization of the “electron pairs” on sulfur in the π electron system . This reactivity might play a role in the compound’s interaction with its targets.
Biochemical Pathways
These could potentially include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Pharmacokinetics
It is known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile might influence the compound’s bioavailability.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound might have various effects at the molecular and cellular level, potentially influencing a wide range of biological and physiological functions .
Action Environment
It is known that the physicochemical properties of thiophene are remarkably similar to those of benzene , which might suggest that similar environmental factors could influence the action, efficacy, and stability of this compound.
Future Directions
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-18-10-14(16-17-18)15(20)19(9-12-5-7-21-11-12)6-4-13-3-2-8-22-13/h2-3,5,7-8,10-11H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFWJROQXHIGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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